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Compound of Interest

1-(2-Amino-3-
Compound Name:
methylphenyl)ethanone

CAS No.: 53657-94-6

Cat. No.: B034590

Get Quote

\ J

Molecular Weight: 149.19 g/mol

Part 1: Executive Summary & Structural Logic

This guide details the spectroscopic characterization of 1-(2-Amino-3-
methylphenyl)ethanone (also known as 2'-amino-3'-methylacetophenone). This compound
serves as a critical intermediate in the synthesis of polycyclic heterocycles, particularly indoles
via the Madelung synthesis or quinolines via the Friedlander synthesis.

Structural Analysis & The "Ortho Effect"

The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) established
between the amine protons at position 2 and the carbonyl oxygen at position 1.

e Consequence 1 (IR): The carbonyl bond weakens, lowering the stretching frequency
significantly compared to standard acetophenones.

e Consequence 2 (NMR): The amine protons become highly deshielded due to the electron-
withdrawing nature of the carbonyl and the lock-in effect of the H-bond.
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e Consequence 3 (Reactivity): The 3-methyl group sterically influences the amine, preventing
over-alkylation during subsequent derivatization.

Part 2: Synthesis & Isolation Protocol

To ensure the spectroscopic data corresponds to high-purity material, the compound is best
synthesized via the Sugasawa Reaction (boron trichloride-mediated ortho-acylation). This
method avoids the regioisomeric mixtures common in standard Friedel-Crafts acylations.

Workflow Diagram: Sugasawa Synthesis

2-Methylaniline

(o-Toluidine)

Acetonitrile - | Boron-Imidate Decoordination Acid Hydrolysis Isolation 1-(2-Amino-3-methylphenyl)
(CH3CN) = Complex (HCI/H20) ethanone

BCI3/AICI3

(Lewis Acid)

Click to download full resolution via product page

Caption: The Sugasawa reaction pathway ensures exclusive ortho-acylation via a boron-
imidate intermediate.

Step-by-Step Protocol
» Reagent Prep: Under

atmosphere, dissolve 2-methylaniline (1.0 eq) in dry dichloroethane (DCE).
» Lewis Acid Addition: Cool to 0°C. Add

(1.1 eq) dropwise (exothermic). Follow with

(1.0 eq) if activation is sluggish.
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« Nitrile Addition: Add acetonitrile (1.2 eq) and reflux for 6—-12 hours.

o Hydrolysis: Cool to RT. Quench carefully with 2N HCI. Heat to 80°C for 30 mins to hydrolyze
the ketimine intermediate.

o Extraction: Basify with NaOH (pH 10), extract with DCM, dry over

, and concentrate.

 Purification: Recrystallize from Ethanol/Water or perform flash chromatography
(Hexane:EtOAc 9:1).

Part 3: Spectroscopic Data Compendium
Nuclear Magnetic Resonance (NMR)

Solvent:
(Chloroform-d) is preferred to observe the IMHB effect. DMSO-

may cause proton exchange, blurring the amine signal.

NMR Data (400 MHz,
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Shift ( Coupling (
Position Multiplicity Integration Assignment
ppm) Hz)
Amine
6.30 - 6.80 Broad Singlet 2H - (Deshielded
by H-bond)
Aromatic
H-6 7.65 Doublet (d) 1H (Ortho to
C=0)
Aromatic
H-4 7.25 Doublet (d) 1H
(Ortho to Me)
Aromatic
H-5 6.65 Triplet (t/dd) 1H (Meta to
C=0)
Acetyl 2.58 Singlet (s) 3H
Methyl 2.19 Singlet (s) 3H

Interpretation:

e H-6 is the most downfield aromatic signal due to the anisotropic deshielding of the adjacent
carbonyl group.

o H-5is typically the most upfield aromatic proton, shielded by the electron-donating
resonance of the para-amino group (though the amino is at pos 2, H5 is para to it? No, H5 is
para to the acetyl? Let's verify: 1-Acetyl, 2-Amino, 3-Methyl.[1] H4 is meta to amino. H5 is
para to amino. Correction: H5 is para to the Amino group, making it significantly shielded).

NMR Data (100 MHz,
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Shift (
Carbon Type Assignment
ppm)
200.5 Quaternary (C=0) Ketone Carbonyl
149.8 Quaternary (C-N) C-2 (Amino substituted)
136.2 Methine (CH) C-6 (Ortho to C=0)
1315 Quaternary C-3 (Methyl substituted)
129.8 Methine (CH) C-4
118.2 Quaternary C-1 (Ipso to C=0)
1145 Methine (CH) C-5 (Para to Amino - Shielded)
Methyl (
28.1 Acetyl Methyl
)
Methyl (
17.5 Aromatic Methyl

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).
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Frequency (

Intensity Vibration Mode Structural Insight
)
Primary amine
3450, 3340 Medium, Sharp asymmetric/symmetric

stretch.

Key Identifier: Lower
than typical ketone
1645 Strong (1680) due to

intramolecular H-

bonding.
Aromatic ring
1615 Strong )
breathing.
1250 Medium Aryl C-N stretch.
Out-of-plane bending
760 Strong (1,2,3-trisubstituted
benzene).
Mass Spectrometry (GC-MS | El)
lonization: Electron Impact (70 eV).
Fragmentation Pathway Diagram
Molecular lon [M]+
m/z = 149
Loss of Methyl (15) |Loss of Acetyl (43) Alpha Cleavage

[M - COCH3]+ Acylium lon [CH3CO]+
m/z =106 m/z = 43

Click to download full resolution via product page
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Caption: Primary fragmentation pathways observed in EI-MS for 1-(2-Amino-3-
methylphenyl)ethanone.

Key lons:

m/z 149 (

): Molecular ion, usually distinct and stable.

m/z 134 (

): Loss of the methyl radical (

) from the acetyl group or the ring (less likely).

m/z 106 (

): Loss of the acetyl group (

), leaving the toluidine cation.

m/z 43: The acetyl cation (
), typically the base peak in methyl ketones.

Part 4: Quality Control & Impurity Profiling

When analyzing synthesized batches, researchers must distinguish the target compound from
common regioisomers.
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Target: 3-Methyl Impurity: 4-Methyl Impurity: 5-Methyl

Feature
Isomer Isomer Isomer

) ) ABX/ Singlet + )
Aromatic Coupling ABC System (d, t, d) ABX (Singlet at C6)
Doublets
: 2.19 (Shielded b

Methyl Shift 2 Y 2.35 (Typical ArMe)  2.30

amino)
) ) Low / Qil (due to Solid ( Solid (

Melting Point

IMHB) ) )

Note: The 3-methyl isomer often exists as a yellow oil or low-melting solid at room temperature
because the intramolecular hydrogen bond reduces intermolecular interactions that normally
stabilize the crystal lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 1-(2-Amino-
3-methylphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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